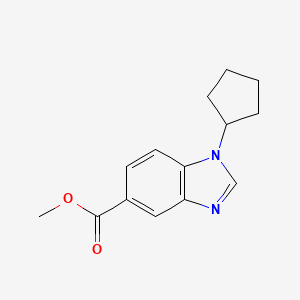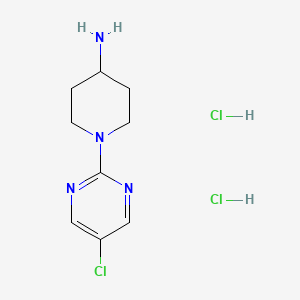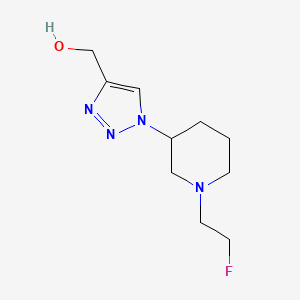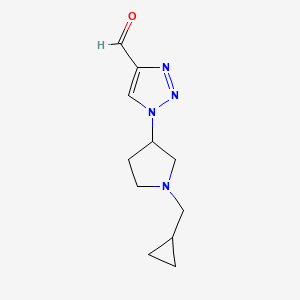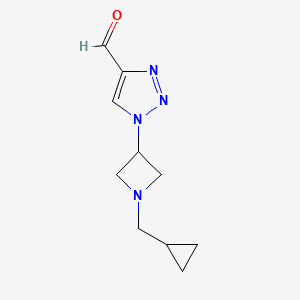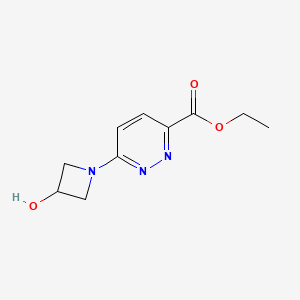
1-(((5-Bromopyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde
Descripción general
Descripción
1-(((5-Bromopyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde (1-(((5-BrPy)OMe)CP)CA) is a compound of cyclopropane and bromopyridine, and is an important intermediate for the synthesis of various biologically active compounds. It is also a key intermediate in the synthesis of several drugs, such as the anticonvulsant drug pregabalin.
Aplicaciones Científicas De Investigación
Palladium-Catalyzed Cyclization
One application involves the palladium-catalyzed cyclization of bromopyridine-carbaldehyde derivatives with carboxylic acids under carbon monoxide pressure to afford oxo-dihydrofuro[3,4-c]pyridines. This method demonstrates the utility of bromopyridine aldehydes in constructing complex heterocyclic structures (Cho & Kim, 2008).
Domino Reactions with Methylenecyclopropanes
Methylenecyclopropanes (MCPs), similar in reactivity to cyclopropane-carbaldehydes, have been extensively utilized in Lewis or Brønsted acid-mediated reactions to generate molecular complexity. These reactions include ring expansions and cycloadditions, showcasing the potential of MCPs as precursors for synthesizing a variety of compounds, including those with cyclopropane motifs (Shi et al., 2012).
Photochemical Oxetan Formation
Aldehydes, including cyclopropane-carbaldehydes, participate in photochemical Paternò-Büchi reactions with alkenes and dienes to form oxetans. This reaction underscores the role of aldehydes in synthesizing oxetane derivatives through photochemistry, highlighting a path to four-membered cyclic ethers (Funke & Cerfontain, 1976).
Metal-free Domino Processes
Cyclopropane carbaldehydes have been transformed into oxybis(tetrahydrofuran) derivatives via a metal-free domino Cloke-Wilson rearrangement-hydration-dimerization sequence. This showcases an innovative approach to synthesizing complex oxygen-containing heterocycles from simple cyclopropane aldehydes (Dey et al., 2020).
Mecanismo De Acción
Cyclopropane Derivatives
The compound is a derivative of cyclopropane, a type of cyclic hydrocarbon. Cyclopropane derivatives are known for their high reactivity due to the strain in the three-membered ring . They can undergo various chemical reactions, potentially leading to a wide range of biological activities.
Propiedades
IUPAC Name |
1-[(5-bromopyridin-2-yl)oxymethyl]cyclopropane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c11-8-1-2-9(12-5-8)14-7-10(6-13)3-4-10/h1-2,5-6H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJGYZZHUBWFHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(COC2=NC=C(C=C2)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(((5-Bromopyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Methyl-1-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methanaminebis(trifluoroacetate)](/img/structure/B1492512.png)
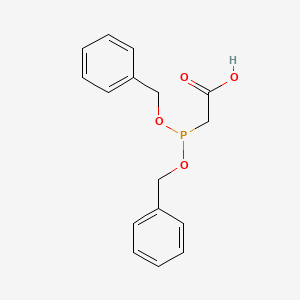

![4-Chloro-5-hydroxy-1-(2-(trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridin](/img/structure/B1492517.png)
